RCS-4-C4 homolog

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

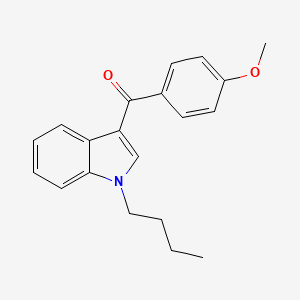

RCS-4-C4 homolog is a cannabimimetic compound similar to JWH 018, a potent cannabinoid receptor agonist . It is identical to RCS-4 except the N-1 alkyl chain length has been shortened from C5 to C4 . It has also been detected in herbal blends .

Molecular Structure Analysis

The molecular formula of RCS-4-C4 homolog is C20H21NO2 . It contains total 46 bond(s); 25 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis

RCS-4-C4 homolog is a crystalline solid . It has a molecular weight of 307.4 . It is soluble in DMF and DMSO at 1 mg/ml, and in ethanol at 0.3 mg/ml .Scientific Research Applications

Complex Gene Variations in the RCCX Module : Research by Blanchong et al. (2000) discusses the complex gene variations in the RCCX module, which includes C4 genes, and their implications for gene dosage and susceptibility to certain diseases (Blanchong et al., 2000).

Real-Time PCR Assays for C4 CNVs : Wu et al. (2007) developed real-time PCR assays to accurately determine copy number variations (CNVs) of C4A, C4B, and RCCX modules, elucidating their variations in different populations (Wu et al., 2007).

Homology in Cellular Oncogenes : Kuff et al. (1983) explored the homology between an endogenous viral LTR and sequences inserted in an activated cellular oncogene, providing insights into genetic rearrangements relevant to RCS-4-C4 homolog studies (Kuff et al., 1983).

Genetic Sophistication of C4 and RCCX Modules : Chung et al. (2002) investigated the genetic sophistication of complement components C4A and C4B, and the RCCX modules, highlighting the diversity and potential health implications of these genetic structures (Chung et al., 2002).

Characterization of RCCX CNVs and MHC Haplotypes : Banlaki et al. (2012) provided a fine-tuned characterization of RCCX CNVs and their relationship with extended MHC haplotypes, which is crucial for understanding the genetic background of various diseases (Banlaki et al., 2012).

Molecular Basis of Complement C4 Deficiency in SLE Patients : Wu et al. (2009) studied the molecular basis of complete complement C4 deficiency in two North-African families with systemic lupus erythematosus (SLE), providing insights into the genetic causes of autoimmune diseases (Wu et al., 2009).

properties

IUPAC Name |

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-3-4-13-21-14-18(17-7-5-6-8-19(17)21)20(22)15-9-11-16(23-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTUAOVLJFCJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018143 |

Source

|

| Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RCS-4-C4 homolog | |

CAS RN |

1345966-77-9 |

Source

|

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RCS-4 C4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYD20N5YL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)